molecular formula C27H30ClN3O2S B2976867 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1329900-36-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2976867
CAS No.: 1329900-36-8
M. Wt: 496.07
InChI Key: HCHTXZICYIMFGG-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with methyl groups at positions 5 and 6. The acetamide linkage connects the thiazole moiety to a naphthalen-1-yl group, while the second nitrogen of the acetamide is substituted with a 2-morpholinoethyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its design integrates lipophilic (naphthalene), hydrogen-bonding (morpholine), and sterically defined (dimethylthiazole) elements, which are critical for molecular interactions .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-19-16-24-25(17-20(19)2)33-27(28-24)30(11-10-29-12-14-32-15-13-29)26(31)18-22-8-5-7-21-6-3-4-9-23(21)22;/h3-9,16-17H,10-15,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHTXZICYIMFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H25ClN4O2S2
  • Molecular Weight : 483.0 g/mol

The compound's structure includes a benzothiazole moiety, a morpholino group, and a naphthalene derivative, which are known to contribute to various biological activities.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values for similar compounds have been reported as low as 50 μg/mL against various pathogens, indicating potent antimicrobial activity .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. Compounds similar to this compound have shown efficacy in reducing oxidative stress and neuronal injury in ischemia/reperfusion injury models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species Scavenging : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer progression and neuroprotection.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundActivityFindings
Benzothiazole Derivative AAntimicrobialMIC = 50 μg/mL against S. aureus
Benzothiazole Derivative BAnticancerInduced apoptosis in breast cancer cells
Benzothiazole Derivative CNeuroprotectiveReduced neuronal injury in ischemia models

Comparison with Similar Compounds

Structural Features

Core Heterocycle Modifications :

  • Target Compound : Features a 5,6-dimethylbenzo[d]thiazol-2-yl group. The methyl groups increase steric bulk and may enhance metabolic stability compared to oxygenated analogs .
  • Analog 1 : N-(5,6-Methylenedioxybenzothiazole-2-yl) derivatives (e.g., compounds 3a–3k) replace dimethyl with a methylenedioxy (OCH₂O) group, improving electron density and hydrogen-bonding capacity but reducing lipophilicity .
  • Analog 2 : 2-(Naphthalen-1-yl)acetamide derivatives (e.g., compounds 6a–6c) retain the naphthalene moiety but use triazole or nitrophenyl linkers instead of thiazole, altering π-π stacking and solubility profiles .

Substituent Variations :

  • Target Compound: The 2-morpholinoethyl group provides a tertiary amine (protonated as hydrochloride) and an ether oxygen, favoring aqueous solubility and hydrogen bonding.
  • Analog 3 : Piperazine-substituted derivatives (e.g., 3d–3f) replace morpholine with a piperazine ring, introducing additional basic nitrogen atoms that may affect pH-dependent solubility and receptor affinity .
Physicochemical Properties
Property Target Compound 5,6-Methylenedioxy Derivatives (e.g., 3a) Piperazine Analogs (e.g., 3d) Naphthalene-Triazole Derivatives (e.g., 6b)
Melting Point Not reported 257–265°C 228–251°C 489–491 K (decomposes)
Solubility High (hydrochloride salt) Moderate (neutral, recrystallized in ethanol) Moderate (neutral, piperazine base) Low (neutral, recrystallized in methanol/acetone)
Lipophilicity (LogP) Estimated high (naphthalene, morpholine) Moderate (OCH₂O reduces LogP) Moderate (piperazine increases polarity) High (triazole and nitro groups may offset)

Q & A

Q. What synthetic strategies are recommended for optimizing the 1,3-dipolar cycloaddition reaction to synthesize derivatives of this compound?

The 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) is a key method. For example, azides like 2-azido-N-phenylacetamide derivatives react with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a 1:1 molar ratio using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system. Reaction monitoring via TLC (hexane:ethyl acetate 8:2) and purification by recrystallization (ethanol) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., –NH at ~3262–3302 cm⁻¹, C=O at ~1671–1682 cm⁻¹, and nitro groups at ~1504 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.20–8.61 ppm) and triazole/acetamide moieties (e.g., –NCH₂CO– at δ 5.38–5.48 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M + H]+ for C₂₁H₁₈N₅O₄: calculated 404.1359, observed 404.1348) .

Q. How can researchers ensure purity during synthesis?

Post-reaction workup includes ice quenching, ethyl acetate extraction (2 × 15 mL), brine washing, and drying over anhydrous Na₂SO₄. Recrystallization in ethanol removes impurities, as demonstrated in azide-alkyne adduct purification .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reaction yields across different substituted aryl groups?

Systematic variation of substituents (e.g., nitro vs. methyl groups) on phenylacetamide precursors can reveal electronic effects. For example, electron-withdrawing groups (e.g., –NO₂) may reduce cycloaddition efficiency due to steric hindrance, requiring adjusted reaction times or catalyst loading . Parallel monitoring via TLC and NMR kinetics studies can identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Derivative synthesis : Modify the naphthalene or morpholinoethyl moieties to assess bioactivity changes. For instance, replacing naphthalene with benzimidazole (as in ) alters lipophilicity and target binding .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains, correlating results with substituent electronic profiles .

Q. What methodologies assess the environmental fate of this compound?

  • Abiotic degradation : Study hydrolysis/photolysis in simulated environmental conditions (e.g., pH 4–9, UV exposure) .
  • Biotic transformation : Use soil or water microcosms to track metabolite formation via LC-MS. ’s framework for "chemical fate in environmental compartments" provides a template .

Methodological Challenges

Q. How can researchers address low yields in large-scale syntheses?

  • Catalyst optimization : Replace Cu(OAc)₂ with CuI nanoparticles for higher surface area and reactivity .
  • Solvent selection : Test binary solvents (e.g., DMF/H₂O) to improve solubility of bulky intermediates .

Q. What strategies validate the stability of this compound under storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Related acetamide derivatives show sensitivity to moisture, necessitating desiccated storage .
  • XRD analysis : Confirm crystallinity changes, as amorphous forms may degrade faster .

Analytical and Structural Insights

Q. How is crystallographic data utilized to confirm molecular conformation?

Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles (e.g., 79.7° between dichlorophenyl and thiazol rings in analogous compounds) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 1D chains) . This data validates DFT-calculated geometries .

Q. What computational tools predict synthetic feasibility of novel derivatives?

Retrosynthetic AI platforms (e.g., Template_relevance models) analyze reaction databases to propose viable routes. For example, Friedel-Crafts acylation or Suzuki coupling could introduce aryl groups to the benzo[d]thiazole core .

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